molecular formula C8H9NO3 B13350833 2-(3-Methylpyridin-2-yl)oxyacetic acid CAS No. 90111-09-4

2-(3-Methylpyridin-2-yl)oxyacetic acid

Cat. No.: B13350833
CAS No.: 90111-09-4
M. Wt: 167.16 g/mol
InChI Key: DNSZJYGSFPEAQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methylpyridin-2-yl)oxyacetic acid is a high-purity chemical compound offered for research and development purposes. This pyridine-based acetic acid derivative is characterized by its molecular formula of C8H9NO3 and a molecular weight of 167.16 g/mol. It serves as a versatile building block and intermediate in organic and medicinal chemistry. While direct biological data for this specific compound is limited in the public domain, its structural features align with privileged pharmacophores in drug discovery. Pyridine-acetic acid derivatives are recognized for their significant research value. For instance, structurally related 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been designed and synthesized as novel antibacterial agents, demonstrating strong activity against Gram-positive bacteria and exhibiting universal antibiofilm activity . Furthermore, pyridin-3-yl acetic acid derivatives have been explored in patented research as inhibitors of Human Immunodeficiency Virus (HIV) replication, specifically targeting the viral integrase enzyme . In other fields, thienylpyridyl- and thioether-containing acetamides have shown promising insecticidal and fungicidal activities, highlighting the potential of such structures in agrochemical innovation . The mechanism of action for research compounds based on this scaffold is typically investigated on a case-by-case basis but can involve targeted protein inhibition or interaction with biological receptors. Researchers can utilize this compound as a key synthetic intermediate for constructing more complex molecules for various applications, including pharmaceutical development and material science. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90111-09-4

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

2-(3-methylpyridin-2-yl)oxyacetic acid

InChI

InChI=1S/C8H9NO3/c1-6-3-2-4-9-8(6)12-5-7(10)11/h2-4H,5H2,1H3,(H,10,11)

InChI Key

DNSZJYGSFPEAQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)OCC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 3 Methylpyridin 2 Yl Oxyacetic Acid and Its Analogs

Chemo- and Regioselective Synthesis of the 2-(3-Methylpyridin-2-yl)oxyacetic acid Core

The principal challenge in synthesizing the this compound core lies in the selective alkylation of the 3-methyl-2-hydroxypyridine precursor. This starting material exists in a tautomeric equilibrium with its 3-methyl-2-pyridone form. This ambident nucleophilic nature often leads to a mixture of O-alkylated and N-alkylated products, necessitating highly selective synthetic strategies. organic-chemistry.orgresearchgate.net

Strategies for O-Alkylation and Carboxylic Acid Formation

The most direct pathway to the target molecule involves the O-alkylation of 3-methyl-2-hydroxypyridine with an appropriate two-carbon electrophile bearing a latent or protected carboxylic acid function. A common and effective strategy is a variation of the Williamson ether synthesis, typically employing an α-haloacetic acid ester, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate.

The reaction proceeds by deprotonating the hydroxyl group of 3-methyl-2-hydroxypyridine with a suitable base to form the corresponding pyridinoxide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the haloacetate ester. The choice of base, solvent, and counter-ion is critical in directing the reaction towards the desired O-alkylation product over the undesired N-alkylation isomer. researchgate.net Following the successful etherification, the resulting ester intermediate is hydrolyzed under acidic or basic conditions to yield the final this compound.

Key factors influencing the O/N selectivity include:

Base and Counter-ion: Harder cations like Na⁺ or K⁺ in combination with bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) tend to favor O-alkylation.

Solvent: Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) are commonly used. The solvent can influence the dissociation of the ion pair and the solvation of the nucleophile, thereby affecting the reaction's regioselectivity. nih.gov

Leaving Group: The nature of the halogen on the acetate (B1210297) ester (I > Br > Cl) can affect the reaction rate but generally has a lesser impact on the regioselectivity compared to other factors.

Catalytic Systems and Reaction Condition Optimization for this compound Synthesis

To overcome the inherent challenge of regioselectivity in the alkylation of 2-pyridones, various catalytic systems have been developed. These systems aim to achieve high selectivity for O-alkylation under mild, efficient, and often metal-free conditions.

One advanced method involves the use of triflic acid (TfOH) to catalyze the insertion of a carbenoid, derived from a diazoacetate, into the O-H bond of the 2-hydroxypyridine (B17775) tautomer. rsc.orgbohrium.com This approach has demonstrated unprecedented regioselectivity (>99:1 in favor of the O-alkylated product) for a broad range of 2-pyridone substrates. rsc.orgbohrium.com The reaction is characterized by its mild conditions and operational simplicity.

Another strategy employs Brønsted acids to control the regioselective ring-opening of 2H-azirines by 2-pyridones. acs.orgnih.gov In this system, the choice of acid catalyst is paramount; strong acids like triflic acid in a non-coordinating solvent such as toluene (B28343) favor O-alkylation, whereas a milder acid like p-toluenesulfonic acid under neat conditions promotes N-alkylation. acs.orgnih.gov These catalyst- and solvent-controlled methods offer a predictable and highly selective means of synthesizing either the O- or N-alkylated isomers.

The optimization of these catalytic reactions involves a systematic study of catalyst loading, temperature, solvent, and substrate concentration to maximize yield and selectivity.

Table 1: Comparison of Catalytic Systems for Regioselective O-Alkylation of 2-Pyridone Analogs
Catalytic SystemAlkylating AgentSolventTemperature (°C)Yield (%)O/N RatioReference
TfOH (10 mol%)Ethyl DiazoacetateDCE2585>99:1 rsc.org
TfOH (10 mol%)2H-Azirine derivativeToluene8092>20:1 acs.orgnih.gov
K₂CO₃ (1.0 eq)4-(Iodomethyl)pyrimidineAcetoneReflux87O-only nih.gov
CuI / Me₄PhenAryl IodideToluene11075-90O-only organic-chemistry.org

Green Chemistry Approaches in the Synthesis of this compound

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact. mdpi.com These principles are highly relevant to the synthesis of this compound, focusing on areas such as solvent choice, energy efficiency, and waste reduction.

Solvent-Free and Alternative Media Synthesis of this compound

A key aspect of green synthesis is the reduction or elimination of volatile organic solvents. For the synthesis of the pyridone core and its subsequent alkylation, solvent-free and alternative media approaches offer significant advantages.

Solvent-Free Synthesis: Reactions can be conducted by mixing the neat reactants, often with a solid catalyst, and applying energy through conventional heating or alternative sources like microwave or infrared irradiation. mdpi.comwordpress.com For instance, the Hantzsch-like synthesis of functionalized pyridines has been successfully performed under solvent-free conditions using recyclable heteropolyacid catalysts, achieving high yields and simplifying product isolation. This approach minimizes solvent waste and can lead to shorter reaction times and improved energy efficiency.

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. mdpi.comnih.govmdpi.commdpi.com The O-alkylation step in the synthesis of this compound is a candidate for microwave-assisted synthesis, potentially reducing reaction times from hours to minutes.

Aqueous Micellar Media: Utilizing water as a solvent is a primary goal of green chemistry. For reactions involving sparingly soluble organic substrates, aqueous micellar media can be employed. Surfactants like cetyltrimethylammonium bromide (CTAB) form micelles in water, creating microreactors that can solubilize organic reactants and enhance reaction rates for processes like O-alkylation. scirp.org This method provides an environmentally benign alternative to traditional organic solvents.

Atom Economy and Waste Minimization in this compound Synthetic Routes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com An ideal reaction has an atom economy of 100%, where all atoms from the reactants are incorporated into the final product.

The synthesis of this compound via a Williamson ether synthesis route typically involves at least two steps from the key intermediate:

Etherification: C₆H₇NO (3-methyl-2-hydroxypyridine) + BrCH₂COOC₂H₅ (ethyl bromoacetate) → C₁₀H₁₃NO₃ (ethyl ester intermediate) + HBr

Hydrolysis: C₁₀H₁₃NO₃ + H₂O → C₈H₉NO₃ (final product) + C₂H₅OH

To minimize waste, strategies can be employed:

Catalytic Routes: Using catalytic amounts of reagents instead of stoichiometric ones significantly reduces waste. rsc.org For example, catalytic acid-mediated O-alkylation avoids the use of stoichiometric bases and the formation of salt byproducts. rsc.orgacs.org

Byproduct Valorization: If possible, byproducts can be captured and utilized in other processes.

Process Optimization: Careful optimization of reaction conditions can minimize the formation of side products, thereby increasing the reaction's efficiency and reducing the waste stream that requires treatment and disposal.

Table 2: Green Chemistry Metrics for Synthetic Approaches to Pyridine (B92270) Derivatives
ApproachKey Green FeatureTypical Reaction TimeYield Range (%)Environmental BenefitReference
Microwave-AssistedEnergy efficiency5-60 min80-95Reduced energy consumption, shorter process time nih.govmdpi.com
Solvent-Free (Thermal)No organic solvent30-180 min60-99Eliminates solvent waste and toxicity wordpress.com
Aqueous Micellar MediaWater as solvent2-6 hours85-95Replaces volatile organic solvents with water scirp.org
Iron-Catalyzed CyclizationUse of benign catalyst12 hours70-90Replaces toxic or precious metal catalysts rsc.org

Solid-Phase Synthesis Techniques for this compound Derivatives

Solid-phase synthesis (SPS) is a powerful technique for the rapid generation of libraries of related compounds, which is invaluable in medicinal chemistry and drug discovery. This methodology can be adapted for the synthesis of derivatives of this compound.

In a potential solid-phase approach, a precursor molecule is anchored to a solid support, such as a polymeric resin. For example, 3-methyl-2-hydroxypyridine could be attached to a resin via a suitable linker. The resin-bound substrate is then subjected to the O-alkylation reaction, for instance, with an excess of ethyl bromoacetate in the presence of a base. A key advantage of SPS is that excess reagents and byproducts can be easily removed by simple filtration and washing of the resin, driving the reaction to completion and simplifying purification.

After the O-alkylation step, the ester can be hydrolyzed while still attached to the resin. Alternatively, the ester can be cleaved from the resin, and subsequent reactions can be performed in the solution phase. Another strategy involves cleaving the ester to release the carboxylic acid and then coupling it with a diverse range of amines on the solid support to generate a library of amide derivatives.

This approach allows for the systematic modification of the core structure, enabling the exploration of structure-activity relationships. While the initial development of a solid-phase route can be challenging, its application facilitates high-throughput synthesis and purification, accelerating the discovery of analogs with optimized properties. nih.govmdpi.com

Flow Chemistry Applications in Continuous Production of this compound

The transition from batch to continuous flow manufacturing represents a significant advancement in the synthesis of specialty chemicals and active pharmaceutical ingredients. For the production of this compound, flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise process control, and the potential for higher yields and purity. While a fully integrated, end-to-end continuous synthesis of this specific molecule has not been extensively documented, a robust multi-step flow process can be conceptualized based on established methodologies for the synthesis of its key precursors and analogous compounds. rsc.orgflinders.edu.au

This proposed synthesis can be broken down into three primary stages:

Continuous N-oxidation of 3-methylpyridine (B133936).

Continuous deoxygenative chlorination to form the 2-chloro-3-methylpyridine (B94477) intermediate.

A continuous nucleophilic aromatic substitution (SNAr) reaction to introduce the oxyacetic acid moiety.

Step 1: Continuous Flow N-Oxidation of 3-Methylpyridine

The initial and most well-documented step in a potential flow synthesis is the N-oxidation of 3-methylpyridine. Research has demonstrated a highly efficient and safe continuous flow process for the N-oxidation of various pyridine derivatives, including 3-methylpyridine. organic-chemistry.org This process utilizes a packed-bed microreactor filled with a titanium silicalite (TS-1) catalyst. acs.org

A solution of 3-methylpyridine in methanol, along with hydrogen peroxide as the oxidant, is continuously pumped through the heated packed-bed reactor. acs.org This setup allows for precise control over reaction parameters such as temperature, flow rate, and residence time, leading to significant improvements over traditional batch methods. The continuous removal of the product from the reaction zone minimizes the risk of side reactions and decomposition. This method has been shown to achieve near-quantitative yields of 3-methylpyridine-1-oxide and has been operated continuously for extended periods (over 800 hours) without loss of catalyst activity, highlighting its industrial viability. organic-chemistry.orgacs.org

Table 1: Documented Reaction Conditions for Continuous Flow N-Oxidation of 3-Methylpyridine

Parameter Value Reference
Catalyst Titanium Silicalite (TS-1) acs.org
Reactor Type Packed-bed microreactor acs.org
Substrate 3-Methylpyridine (in Methanol) acs.org
Oxidant Hydrogen Peroxide (H₂O₂) acs.org
Temperature 60 °C acs.org
Flow Rate 0.6 mL/min acs.org

| Yield | up to 99% | organic-chemistry.org |

Step 2: Proposed Continuous Flow Deoxygenative Chlorination

The subsequent conversion of 3-methylpyridine-1-oxide to 2-chloro-3-methylpyridine is a crucial step that activates the pyridine ring for nucleophilic substitution. In batch synthesis, this transformation is often achieved using reagents like oxalyl chloride or thionyl chloride. researchgate.netgoogle.com Translating this into a continuous flow process would involve pumping a solution of the N-oxide and the chlorinating agent through a heated flow reactor.

A plausible setup would utilize a microfluidic reactor or a tube-in-tube reactor, which allows for the safe handling of reactive intermediates and precise temperature control. beilstein-journals.org The two reagent streams (N-oxide and chlorinating agent, both in a suitable solvent like dichloromethane) would be mixed at a T-junction immediately before entering the heated reactor coil. This approach minimizes the time that the highly reactive intermediates are present in the system. The short residence time and efficient heat exchange inherent to flow reactors are particularly advantageous for managing the exothermicity of this type of reaction. acsgcipr.org

Table 2: Proposed Conditions for Continuous Flow Deoxygenative Chlorination

Parameter Proposed Value Rationale / Reference
Chlorinating Agent Oxalyl Chloride Effective reagent in batch synthesis. researchgate.netgoogle.com
Reactor Type PFA or Glass Microreactor Chemical resistance and good heat transfer.
Solvent Dichloromethane (DCM) Common solvent for this transformation. google.com
Temperature 40 - 60 °C To ensure controlled reaction rates.
Residence Time 2 - 10 minutes Flow chemistry allows for significantly reduced reaction times. acsgcipr.org

| Work-up | In-line quench with a basic solution | To neutralize excess reagent and acidic byproducts. mdpi.com |

Step 3: Proposed Continuous Flow SNAr Etherification

The final step involves the formation of the ether linkage via a nucleophilic aromatic substitution (SNAr) reaction. The 2-chloro-3-methylpyridine stream from the previous step would be reacted with a salt of a protected glycolic acid, such as sodium tert-butyl glycolate, in a continuous manner.

This reaction could be performed in a heated plug flow reactor. The stream containing 2-chloro-3-methylpyridine would be mixed with a solution of the alkoxide nucleophile. The use of elevated temperatures and pressures in a closed-loop flow system can significantly accelerate SNAr reactions that are often slow in batch processing, even on unactivated substrates. acsgcipr.orgnih.gov Following the reaction, an in-line acidic work-up could be employed to simultaneously neutralize any excess base and deprotect the tert-butyl ester, yielding the final this compound. The ability to telescope these reaction and work-up steps is a key advantage of multi-step continuous flow synthesis. acs.org

Table 3: Proposed Conditions for Continuous Flow SNAr Etherification

Parameter Proposed Value Rationale / Reference
Nucleophile Sodium tert-butyl glycolate Alkoxide for ether formation with a protecting group.
Reactor Type Heated Plug Flow Reactor (PFR) Suitable for liquid-phase reactions at elevated temperatures.
Solvent Tetrahydrofuran (THF) or a similar polar aprotic solvent To facilitate the SNAr reaction. nih.gov
Temperature 100 - 150 °C Higher temperatures accelerate SNAr reactions. acsgcipr.org
Residence Time 10 - 30 minutes Based on typical flow SNAr conditions. nih.gov

| Work-up | In-line acidic quench | For neutralization and deprotection. mdpi.com |

By integrating these steps, a continuous, automated production line for this compound can be envisioned. Such a process would offer significant improvements in safety, efficiency, and scalability over traditional batch manufacturing methods. drreddys.com

Structural Elucidation and Conformational Analysis of 2 3 Methylpyridin 2 Yl Oxyacetic Acid

Advanced Spectroscopic Characterization Techniques for 2-(3-Methylpyridin-2-yl)oxyacetic acid

Advanced spectroscopic methods are indispensable for determining the intricate three-dimensional structure and electronic properties of this compound. These techniques provide detailed information on the connectivity of atoms, the nature of functional groups, and the stereochemical arrangement of the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each nucleus, allowing for the unambiguous assignment of its stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for each of the non-equivalent protons in the molecule. The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The chemical shifts and coupling patterns of these protons are highly informative. For instance, the proton at position 6 of the pyridine ring is expected to be a doublet, coupling with the proton at position 5. The protons at positions 4 and 5 would likely appear as a multiplet. The methyl group protons on the pyridine ring would give rise to a singlet in the upfield region (around δ 2.0-2.5 ppm). The methylene (B1212753) protons of the oxyacetic acid moiety are expected to appear as a singlet, typically in the range of δ 4.5-5.0 ppm, shifted downfield due to the adjacent oxygen atom. The acidic proton of the carboxylic acid group is often broad and its chemical shift is concentration and solvent dependent, typically appearing far downfield (δ 10-13 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is characteristically found at the most downfield position (δ 170-180 ppm). The carbons of the pyridine ring will have distinct chemical shifts, with the carbon attached to the oxygen atom (C2) being significantly downfield. The methyl carbon will appear at the most upfield region of the spectrum.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed for a definitive assignment of all proton and carbon signals, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would be crucial in determining the through-space proximity of protons, providing insights into the preferred conformation of the molecule in solution.

Proton Predicted ¹H Chemical Shift (δ, ppm) Multiplicity Carbon Predicted ¹³C Chemical Shift (δ, ppm)
Pyridine H4 7.2-7.4 m Pyridine C2 160-165
Pyridine H5 7.5-7.7 m Pyridine C3 130-135
Pyridine H6 8.0-8.2 d Pyridine C4 120-125
Methyl (-CH₃) 2.2-2.4 s Pyridine C5 135-140
Methylene (-CH₂-) 4.8-5.0 s Pyridine C6 145-150
Carboxyl (-COOH) 10-13 br s Methyl (-CH₃) 15-20
Methylene (-CH₂-) 65-70
Carboxyl (-COOH) 170-175

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer, formed through intermolecular hydrogen bonding. The C=O stretching vibration of the carboxylic acid will give a strong, sharp band around 1700-1730 cm⁻¹. The C-O stretching vibrations of the ether linkage and the carboxylic acid will appear in the fingerprint region, typically between 1200 and 1300 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine ring are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the ring will appear in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations often give strong signals in the Raman spectrum. The symmetric stretching of the carboxylic acid C=O group may also be observed. The non-polar bonds, which are weak in the IR spectrum, can be more prominent in the Raman spectrum.

Functional Group Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Carboxylic Acid O-H stretch (H-bonded) 2500-3300 (broad) Weak
Carboxylic Acid C=O stretch 1700-1730 (strong) 1700-1730 (medium)
Ether C-O-C stretch 1200-1300 (strong) Medium
Pyridine Ring C=C, C=N stretch 1400-1600 (multiple bands) 1400-1600 (strong)
Aromatic C-H C-H stretch >3000 (medium) >3000 (strong)
Methyl Group C-H stretch 2850-2960 (medium) 2850-2960 (strong)

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity of Chiral this compound Derivatives

While this compound itself is not chiral, the introduction of a chiral center, for example, by substitution on the methylene carbon of the oxyacetic acid moiety, would result in chiral derivatives. Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), would be essential for determining the enantiomeric purity and absolute configuration of such derivatives.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit characteristic CD spectra with positive or negative bands (Cotton effects) corresponding to their electronic transitions. The sign and magnitude of the Cotton effects can be used to distinguish between enantiomers and determine the enantiomeric excess of a sample.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The ORD spectrum of a chiral compound shows a characteristic curve, and the specific rotation at a particular wavelength (usually the sodium D-line, 589 nm) is a key physical property.

For a hypothetical chiral derivative of this compound, the chromophores, particularly the pyridine ring, would give rise to distinct signals in the CD and ORD spectra, allowing for the sensitive determination of its stereochemical properties.

X-ray Crystallography of this compound and Its Co-Crystals

Crystal Packing and Intermolecular Interactions within this compound Solids

The crystal packing of this compound is expected to be dominated by strong intermolecular hydrogen bonds. The carboxylic acid functional group is a potent hydrogen bond donor and acceptor and is likely to form a characteristic dimeric structure with a neighboring molecule via O-H···O hydrogen bonds, creating a robust R²₂(8) ring motif.

Furthermore, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, potentially interacting with the carboxylic acid proton of another molecule in a head-to-tail arrangement, leading to the formation of extended supramolecular chains or networks. Weak C-H···O and π-π stacking interactions between the pyridine rings of adjacent molecules may also play a significant role in stabilizing the crystal lattice. nih.govmdpi.com

The formation of co-crystals of this compound with other molecules, particularly those with complementary hydrogen bonding functionalities, could lead to novel solid-state structures with tailored physicochemical properties. researchgate.net The analysis of these co-crystals would provide further insights into the hierarchy and directionality of intermolecular interactions.

Interaction Type Donor Acceptor Typical Distance (Å) Significance
Hydrogen Bond O-H (Carboxyl) O=C (Carboxyl) 2.6 - 2.8 Primary interaction, forms dimers
Hydrogen Bond O-H (Carboxyl) N (Pyridine) 2.7 - 2.9 Can lead to chain formation
C-H···O Interaction C-H (Pyridine, Methyl) O=C (Carboxyl) 3.0 - 3.5 Secondary, contributes to packing efficiency
π-π Stacking Pyridine Ring Pyridine Ring 3.3 - 3.8 Stabilizes layered structures

Polymorphism and Solid-State Forms of this compound

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. It is plausible that this compound could exhibit polymorphism, with different crystalline forms arising from variations in the crystallization conditions (e.g., solvent, temperature, cooling rate).

The identification and characterization of different polymorphic forms would be achieved using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). Each polymorph would have a unique XRPD pattern and distinct thermal behavior. Understanding the polymorphic landscape of this compound is critical for controlling its solid-state properties.

Theoretical and Computational Structural Analyses of this compound

Theoretical and computational chemistry have become indispensable tools for the structural elucidation of molecules, offering insights that complement experimental data. For a molecule such as this compound, which possesses multiple rotatable bonds, computational methods are crucial for understanding its three-dimensional structure, stability, and conformational preferences. These in-silico approaches allow for a detailed examination of the molecule's geometric parameters and its dynamic behavior in various environments.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed for the geometry optimization of molecules to determine their most stable, low-energy spatial arrangement of atoms. researcher.liferesearchgate.net For this compound, DFT calculations can predict key structural parameters, including bond lengths, bond angles, and dihedral angles.

A common approach for such calculations involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), combined with a Pople-style basis set like 6-311++G(d,p). scirp.orgresearchgate.netrsc.org The B3LYP functional offers a good balance between accuracy and computational cost for many organic molecules. reddit.com The 6-311++G(d,p) basis set is robust, incorporating diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to allow for non-spherical electron density distributions, which is essential for accurately modeling systems with heteroatoms and potential hydrogen bonding. researchgate.net

The optimization process computationally adjusts the positions of the atoms in the molecule until a minimum on the potential energy surface is located. This corresponds to the equilibrium geometry of the molecule. The results from such a calculation provide a detailed picture of the molecule's structure. For this compound, this would include the planarity of the pyridine ring, the orientation of the methyl group, and the conformation of the flexible oxyacetic acid side chain.

Illustrative Data from DFT Geometry Optimization:

The following table outlines the types of geometric parameters that would be determined for this compound through DFT calculations. Note: Specific values are not provided as they would be the result of a dedicated computational study.

Parameter TypeInvolved Atoms/GroupsDescription
Bond Lengths (Å) C-C, C-N (in pyridine ring)Determines the precise geometry of the aromatic ring.
C-C (methyl group)Length of the bond connecting the methyl group to the ring.
C-O (ether linkage)Length of the ether bond connecting the side chain to the ring.
O-C, C-C, C=O, O-H (oxyacetic acid)Bond lengths within the flexible carboxylic acid side chain.
Bond Angles (°) C-N-C, C-C-C (in pyridine ring)Defines the internal angles of the pyridine ring.
C-C-O (ether linkage)Angle of the ether linkage relative to the pyridine ring.
O-C-C, C-C=O, C-O-H (oxyacetic acid)Angles defining the shape and orientation of the acid moiety.
Dihedral Angles (°) Ring-O-C-CDescribes the rotation around the ether bond, a key factor in the molecule's overall conformation.
O-C-C=ODescribes the rotation around the C-C bond in the side chain.
C-C-O-HDefines the conformation of the carboxylic acid group, which can exist in syn or anti forms. nih.govchemrxiv.org

These theoretical calculations serve as a powerful predictive tool, providing a foundational understanding of the molecule's static structure, which is essential before exploring its dynamic properties.

The primary goal of an MD simulation for this compound would be to map its conformational landscape—the collection of all possible spatial arrangements and their corresponding potential energies. nih.govresearchgate.net Key areas of flexibility include rotation around the C-O ether bond and the C-C bond of the oxyacetic acid side chain, as well as the orientation of the carboxylic acid's hydroxyl group. nih.govaip.org

By simulating the molecule's movement over a period (typically nanoseconds to microseconds), researchers can identify the most stable, low-energy conformers, the energy barriers between them, and how much time the molecule spends in each state. yorku.ca These simulations can be performed in a vacuum to study intrinsic properties or in a solvent (like water) to understand how the environment influences conformational preferences. bohrium.comchemrxiv.org

Illustrative Findings from Conformational Landscape Exploration:

An MD study of this compound would aim to characterize its dominant conformers. The table below illustrates the type of information that would be generated. Note: This is a representative table; actual data would result from a specific simulation study.

Conformer IDKey Dihedral Angle(s) (°)Relative Energy (kcal/mol)Population (%)Description
Conformer Ae.g., Pyridine-O-CH₂-COOH ≈ 180°0.00HighThe global minimum energy state, likely an extended conformation.
Conformer Be.g., Pyridine-O-CH₂-COOH ≈ 60°LowModerateA folded or gauche conformation that may be stabilized by intramolecular interactions.
Conformer Ce.g., Pyridine-O-CH₂-COOH ≈ -60°LowModerateAnother stable folded conformation.
Transition States-HighTransientHigh-energy states that represent the barriers for converting between stable conformers.

Analysis of the simulation trajectories would also reveal correlations in the movements of different parts of the molecule and the nature of intramolecular hydrogen bonding, for instance, between the pyridine nitrogen and the carboxylic acid proton. yorku.ca Such studies provide a dynamic picture of the molecule's structure, which is crucial for understanding its chemical reactivity and biological interactions. frontiersin.org

Mechanistic Investigations of 2 3 Methylpyridin 2 Yl Oxyacetic Acid Reactivity

Reaction Kinetics and Thermodynamics of 2-(3-Methylpyridin-2-yl)oxyacetic acid Acid-Base Equilibria

The study of the acid-base equilibria of this compound is fundamental to understanding its reactivity. As an amphoteric molecule, it possesses both an acidic carboxylic acid group and a basic pyridine (B92270) nitrogen atom. The primary acid-base reaction involves the transfer of a proton, a concept central to the Brønsted-Lowry theory of acids and bases. longdom.orggatech.edu In aqueous solutions, the compound can engage in reversible reactions, establishing an equilibrium between its protonated and deprotonated forms. longdom.org

The kinetics of these proton transfer reactions are typically very fast, with the rate often being diffusion-controlled. The thermodynamics of the equilibria, however, determine the extent of protonation or deprotonation at a given pH. The position of the equilibrium in an acid-base reaction is governed by the change in Gibbs free energy (ΔG) of the process. longdom.org A reaction is thermodynamically favored if it proceeds from a stronger acid and base to a weaker acid and base, resulting in a negative ΔG. longdom.orglibretexts.org

First Equilibrium (Carboxylic Acid Dissociation):

H₂L⁺ ⇌ HL + H⁺ (where HL represents the neutral/zwitterionic form)

Second Equilibrium (Pyridinium Dissociation):

HL ⇌ L⁻ + H⁺ (where L⁻ represents the anionic form)

Table 1: Key Thermodynamic Parameters in Acid-Base Equilibria

Parameter Symbol Description Relevance to Equilibria
Gibbs Free Energy ΔG The energy associated with a chemical reaction that can be used to do work. A negative ΔG indicates a spontaneous forward reaction, favoring the products at equilibrium. longdom.org
Enthalpy ΔH The heat absorbed or released during a reaction at constant pressure. Contributes to ΔG; reflects bond energies and solvation energy changes. gatech.edu
Entropy ΔS A measure of the disorder or randomness of a system. Contributes to ΔG; often influenced by changes in solvation upon ionization. gatech.edu

Protonation States and pKa Determination of this compound in Various Media

The structure of this compound allows for the existence of multiple protonation states depending on the pH of the medium. At low pH, both the pyridine nitrogen and the carboxylic acid can be protonated, resulting in a net positive charge (cationic form). As the pH increases, the carboxylic acid, being the stronger acidic group, will deprotonate first to form a neutral or, more likely, a zwitterionic species. At high pH, the protonated pyridine group will lose its proton, resulting in a net negative charge (anionic form).

The pKa value is the pH at which an acid is 50% dissociated. nih.gov Determining the pKa values for the carboxylic acid and the pyridinium (B92312) ion is crucial for predicting the compound's behavior in different environments. The pKa of the carboxylic acid is expected to be in the typical range for carboxylic acids (around 3-5), while the pKa of the conjugate acid of the pyridine group is expected to be around 5-6. The electron-donating methyl group on the pyridine ring may slightly increase the basicity of the nitrogen (increasing its pKa), while the electron-withdrawing effect of the oxyacetic acid substituent would decrease it.

Several experimental methods can be employed for pKa determination:

Potentiometric Titration: This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The pKa is determined from the midpoint of the buffer regions in the titration curve.

UV-Vis Spectrophotometry: If the protonated and deprotonated forms of the compound have different UV-Vis absorption spectra, the pKa can be determined by measuring the absorbance at a specific wavelength across a range of pH values. nih.gov A plot of absorbance versus pH yields a sigmoidal curve from which the pKa can be derived. nih.gov

Chromatographic Methods (HPLC): The retention time of an ionizable compound in reverse-phase HPLC is often pH-dependent. By measuring the retention factor at various mobile phase pH values, a pKa can be determined. researchgate.net

Conductometry: This method measures the electrical conductivity of a solution as a function of pH, which changes upon ionization of the compound. It offers a reliable way to determine pKa with high precision. nih.gov

The pKa values are highly dependent on the solvent medium. In mixed aqueous-organic solvents, such as acetonitrile-water mixtures, the pKa values tend to increase as the proportion of the organic solvent increases. researchgate.netut.ee This is due to the decreased ability of less polar organic solvents to stabilize the charged species formed upon dissociation.

Table 2: Predicted Protonation States of this compound at Various pH Ranges

pH Range Dominant Species Structure
pH < pKa1 Cationic Pyridine nitrogen is protonated; carboxylic acid is protonated.
pKa1 < pH < pKa2 Zwitterionic/Neutral Pyridine nitrogen is protonated; carboxylic acid is deprotonated.

Electron Transfer Pathways and Redox Properties of this compound

The redox properties of this compound are primarily associated with the pyridine ring, which is an aromatic heterocycle capable of participating in electron transfer reactions. The carboxylic acid moiety is generally considered redox-inactive under mild electrochemical conditions.

The pyridine ring can undergo reduction, typically involving the transfer of electrons to its π-system, which can be followed by protonation. This process is often observed at negative potentials in electrochemical studies like cyclic voltammetry. The presence of substituents on the ring, such as the methyl and oxyacetic acid groups, will influence the reduction potential. The electron-donating methyl group would make reduction slightly more difficult (more negative potential), while the electron-withdrawing nature of the ether-linked acid group would make it easier (less negative potential).

Oxidation of the molecule is less common but could potentially occur at high positive potentials, leading to the formation of radical cations or further oxidation products. The specific pathways for electron transfer, whether they are concerted or stepwise, and the stability of the resulting radical intermediates would require detailed investigation using techniques such as cyclic voltammetry, spectroelectrochemistry, and computational modeling. These studies would elucidate the electrochemical behavior, including the determination of formal potentials, electron transfer rate constants, and the chemical stability of the oxidized and reduced forms of the compound.

Table 3: Potential Electrochemical Data to be Determined for this compound

Parameter Symbol Method of Determination Significance
Reduction Potential Ered Cyclic Voltammetry Potential at which the compound accepts electrons (is reduced).
Oxidation Potential Eox Cyclic Voltammetry Potential at which the compound loses electrons (is oxidized).
Number of Electrons Transferred n Coulometry, Voltammetry Indicates the stoichiometry of the electron transfer process.

Hydrogen Bonding Networks and Intramolecular Interactions within this compound

The molecular structure of this compound contains multiple sites capable of acting as hydrogen bond donors and acceptors, leading to a variety of possible intra- and intermolecular interactions. mdpi.com These interactions are critical in determining the compound's physical properties, crystal packing, and conformation in solution.

Intermolecular Interactions: In the solid state or in non-polar solvents, the carboxylic acid groups of two separate molecules can form strong intermolecular hydrogen bonds, leading to the formation of cyclic dimers. nih.gov This is a characteristic interaction for carboxylic acids. Furthermore, the molecule can participate in extensive hydrogen bonding networks with solvent molecules. The carboxylic acid group can donate a hydrogen bond, while the carbonyl oxygen, the ether oxygen, and the pyridine nitrogen can all act as hydrogen bond acceptors. researchgate.net In protic solvents like water, these interactions with the solvent will be dominant. The study of these networks, often through X-ray crystallography for solids or advanced spectroscopic techniques like 2D-IR for liquids, provides insight into local molecular geometries and interactions. nih.govresearchgate.net

Table 4: Potential Hydrogen Bonding Sites in this compound

Functional Group Potential Role Type of Interaction
Carboxylic Acid (-OH) Donor Intramolecular (to Pyridine N); Intermolecular (to another molecule or solvent)
Carbonyl Oxygen (C=O) Acceptor Intermolecular (from solvent or another molecule)
Pyridine Nitrogen (=N-) Acceptor Intramolecular (from -OH); Intermolecular (from solvent)

Reaction Mechanisms of Derivatization Reactions Involving the Carboxylic Acid Moiety of this compound

The carboxylic acid moiety of this compound is a primary site for chemical modification through derivatization. These reactions are often employed to enhance the analyte's properties for chromatographic analysis, such as increasing volatility for gas chromatography (GC) or improving ionization efficiency for mass spectrometry (MS). researchgate.netnih.gov

Esterification: This is a common derivatization reaction where the carboxylic acid is converted to an ester. The reaction typically involves heating the acid with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., sulfuric acid). The mechanism involves the protonation of the carbonyl oxygen by the catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol. Subsequent elimination of a water molecule yields the ester. This derivatization increases the volatility and thermal stability of the compound, making it suitable for GC analysis. researchgate.netmdpi.com

Amidation: Amide formation requires activation of the carboxylic acid, as the amine is not a strong enough nucleophile to react directly. Carbodiimide reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently used for this purpose under mild, aqueous conditions. nih.gov The mechanism involves EDC reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, which displaces the EDC byproduct to form a stable amide bond. This method is widely used in LC-MS to attach a tag that improves chromatographic retention or ionization efficiency. nih.govscilit.com

Silylation: Silylation involves replacing the acidic proton of the carboxylic acid with a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or hexamethyldisilazane (B44280) (HMDS) are used. researchgate.net The reaction proceeds via nucleophilic attack of the carboxylate oxygen on the silicon atom of the silylating agent, followed by the departure of a stable leaving group. The resulting TMS esters are much more volatile and thermally stable than the parent carboxylic acid, making them ideal for GC-MS analysis. researchgate.net

Table 5: Common Derivatization Reactions for the Carboxylic Acid Moiety

Reaction Type Reagent(s) Purpose Analytical Technique
Esterification Alcohol (e.g., Methanol), Acid Catalyst Increase volatility and thermal stability Gas Chromatography (GC)
Amidation Amine, Coupling Agent (e.g., EDC, HATU) nih.govmdpi.com Improve ionization, add a detectable tag Liquid Chromatography-Mass Spectrometry (LC-MS)

Computational Chemistry and Molecular Modeling of 2 3 Methylpyridin 2 Yl Oxyacetic Acid

Quantum Chemical Calculations of 2-(3-Methylpyridin-2-yl)oxyacetic acid Electronic Structure

Quantum chemical calculations, typically employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These calculations would provide insights into the geometry, stability, and reactivity of this compound.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.comlibretexts.org Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarizable and reactive. For this compound, this analysis would pinpoint the most probable sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound No published data is available for this compound. The table below is a template illustrating how such data would be presented.

Parameter Energy (eV) Description
EHOMO Data not available Energy of the Highest Occupied Molecular Orbital
ELUMO Data not available Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE) Data not available Energy difference between LUMO and HOMO

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution across the molecule's surface. researchgate.netmdpi.com It is a valuable tool for predicting how a molecule will interact with other charged or polar species. researchgate.net Different colors are used to represent regions of varying electrostatic potential:

Red: Indicates regions of high electron density and negative electrostatic potential, typically associated with lone pairs on electronegative atoms (like oxygen or nitrogen). These are sites prone to electrophilic attack.

Blue: Represents regions of low electron density and positive electrostatic potential, usually around hydrogen atoms bonded to electronegative atoms. These areas are susceptible to nucleophilic attack.

Green/Yellow: Denotes areas with neutral or intermediate potential.

For this compound, an EPS map would highlight the negative potential around the oxygen atoms of the carboxylic acid and ether linkage, as well as the pyridine (B92270) nitrogen, and the positive potential around the acidic hydrogen.

Molecular Docking Simulations of this compound with Biological Macromolecules (In Vitro Mechanistic Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme) to form a stable complex. mdpi.com This method is crucial in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

This process involves docking this compound into the active site of a specific target protein. The simulation predicts the binding pose and identifies the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, that stabilize the ligand-protein complex. For example, docking this compound against an enzyme like cyclooxygenase could reveal interactions between its carboxylic acid group and key amino acid residues like Arginine or Serine in the active site.

Following the prediction of the binding pose, a scoring function is used to estimate the binding affinity (often expressed as a negative value in kcal/mol), which correlates with the strength of the interaction. A more negative score typically indicates a stronger, more favorable binding.

Ligand efficiency (LE) metrics are then calculated to assess the quality of the compound. These metrics normalize the binding energy by the size of the molecule (e.g., number of heavy atoms), providing a measure of the binding energy per atom. This helps in identifying smaller, more efficient compounds for further development.

Table 2: Illustrative Molecular Docking and Ligand Efficiency Metrics This table serves as an example, as no specific docking studies for this compound have been published.

Target Protein Binding Affinity (kcal/mol) Interacting Residues Key Interactions Ligand Efficiency (LE)
Data not available Data not available Data not available Data not available Data not available

Molecular Dynamics Simulations for Conformational Sampling of this compound in Solution

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For a molecule like this compound, an MD simulation in a solvent (typically water) would provide a detailed understanding of its dynamic behavior and conformational flexibility. nih.gov

The simulation tracks the trajectory of the molecule, revealing which conformations are most stable and frequently adopted in a solution environment. Key analyses from an MD simulation include calculating the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's structure over the simulation time and the Root Mean Square Fluctuation (RMSF) to identify which parts of the molecule are most flexible. This information is crucial for understanding how the molecule's shape might change upon entering a binding site.

QSAR (Quantitative Structure-Activity Relationship) Modeling for this compound Analogs (In Vitro Activity/Binding Focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its analogs, QSAR studies are instrumental in understanding the structural features that govern their in vitro activity, often related to their binding affinity to specific biological targets. These models are pivotal in the rational design of new, more potent analogs by predicting their activity even before synthesis.

The herbicidal activity of many pyridinyloxyacetic acid derivatives is attributed to their function as synthetic auxins. These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible plants. The primary targets for these synthetic auxins are the F-box proteins of the TIR1/AFB family, which are components of the SCF-TIR1/AFB ubiquitin ligase complex. The binding of an auxin to this receptor complex facilitates the degradation of Aux/IAA transcriptional repressors, thereby activating auxin-responsive genes.

QSAR studies on this class of compounds often focus on their binding affinity to auxin receptors, such as AFB5, or on a quantifiable physiological response that is a direct consequence of this binding, like the inhibition of root growth in model plants such as Arabidopsis thaliana.

Research Findings and Model Development

A notable 3D-QSAR study was conducted on a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives, which share a similar structural scaffold with this compound. The study aimed to elucidate the structural requirements for their potent herbicidal activity, which was quantified by their IC50 values for inhibiting the root growth of Arabidopsis thaliana. The Comparative Molecular Field Analysis (CoMFA) methodology was employed to develop a predictive 3D-QSAR model.

In this CoMFA study, a training set of compounds was used to build the model, and a test set was used to validate its predictive power. The resulting model demonstrated robust statistical significance. The cross-validated correlation coefficient (q²) was 0.679, indicating good internal predictability. The non-cross-validated correlation coefficient (r²) was 0.848, which shows a strong correlation between the predicted and experimental activities. The model also had a low standard error of estimate (SEE) of 0.337 and a high Fisher test value (F) of 44.660, with an optimal number of components (ONC) of 4. The steric and electrostatic fields were found to contribute 62.7% and 36.3%, respectively, to the biological activity. nih.gov

The contour maps generated from the CoMFA model provide a visual representation of the regions around the aligned molecules where modifications are likely to influence the biological activity.

Steric Fields: The green contours indicate regions where bulky substituents are favored, suggesting that increasing the steric bulk in these areas could enhance activity. Conversely, yellow contours highlight regions where steric hindrance is detrimental to the activity, and smaller substituents are preferred.

Electrostatic Fields: The blue contours represent areas where electropositive groups are favorable for increasing activity, while red contours indicate regions where electronegative groups are preferred.

These findings are crucial for the guided design of novel analogs of this compound with potentially improved in vitro binding and, consequently, enhanced biological activity.

Data Tables

The following tables summarize the data typically generated and used in a QSAR study for a series of analogs. The data presented here is a representative synthesis based on published research methodologies for structurally related pyridine carboxylic acid herbicides. nih.govmdpi.com

Table 1: Structures and Biological Activity of 2-(Pyridin-2-yloxy)acetic Acid Analogs

Compound IDR1R2R3R4Experimental pIC50 (-log IC50)
1HHHH4.35
23-CH3HHH4.52
34-CH3HHH4.41
45-CH3HHH4.68
56-CH3HHH4.29
63-ClHHH4.88
74-ClHHH4.75
85-ClHHH5.01
96-ClHHH4.62
103-OCH3HHH4.45
113-CH35-ClHH5.15
123-CH36-ClHH4.89
13HHCH3H4.40
14HHHCH34.38
153-CH3HCH3H4.58

Note: The pIC50 values are hypothetical and for illustrative purposes to demonstrate the structure of a typical QSAR data table.

Table 2: Molecular Descriptors for QSAR Model Development

Compound IDSteric (CoMFA)Electrostatic (CoMFA)LogPMolar Refractivity (MR)
11.25-0.871.5445.21
21.38-0.911.8949.83
31.35-0.851.8949.83
41.42-0.951.8949.83
51.31-0.821.8949.83
61.33-1.252.2550.19
71.29-1.182.2550.19
81.38-1.352.2550.19
91.27-1.112.2550.19
101.30-1.051.4850.42
111.51-1.422.6054.81
121.45-1.332.6054.81
131.32-0.891.9449.61
141.28-0.881.9449.61
151.44-0.942.2954.23

Note: The descriptor values are hypothetical and for illustrative purposes.

Table 3: Statistical Parameters of the CoMFA Model

ParameterValueDescription
0.679Cross-validated correlation coefficient
0.848Non-cross-validated correlation coefficient
SEE0.337Standard Error of Estimate
F-value44.660Fisher's F-test value
ONC4Optimum Number of Components
Steric Contribution62.7%Percentage contribution of the steric field
Electrostatic Contribution36.3%Percentage contribution of the electrostatic field

Source: The statistical parameters are based on a published 3D-QSAR study of structurally related picolinic acid derivatives. nih.gov

Structure Activity Relationship Sar Studies for 2 3 Methylpyridin 2 Yl Oxyacetic Acid and Its Derivatives

Systematic Modification of the Pyridine (B92270) Ring and Alkyl Chain of 2-(3-Methylpyridin-2-yl)oxyacetic acid

The pyridine ring and the attached alkyl (oxyacetic acid) chain form the core scaffold of this compound. Modifications to these components can significantly alter the molecule's electronic, steric, and hydrophobic properties, thereby influencing its binding affinity and efficacy.

The position of the methyl group at C3 is also critical. Relocating it to C4, C5, or C6, or replacing it with other alkyl groups (ethyl, isopropyl) or a simple hydrogen atom would alter the steric profile around the ether linkage. Studies on related aryloxyacetic acid derivatives have demonstrated that even small changes in alkyl substituents can lead to significant differences in potency. nih.gov

Alkyl Chain Modifications: The oxyacetic acid linker (-O-CH₂-COOH) is pivotal for positioning the carboxylic acid group. Variations in this chain can affect the molecule's flexibility and orientation within a binding pocket.

Chain Length: Extending the chain to an oxypropionic or oxybutyric acid derivative could allow the carboxylate to interact with more distant residues in a target protein.

Chain Branching: Introducing a methyl group on the alpha-carbon (-O-CH(CH₃)-COOH) would create a chiral center, leading to stereoisomers with potentially different activities (as discussed in section 6.3).

Linker Atom Substitution: Replacing the ether oxygen with a sulfur atom (to give a thioacetic acid derivative) or a nitrogen atom (to give an aminoacetic acid derivative) would change the geometry, bond angles, and hydrogen-bonding capacity of the linker. nih.gov

The following table summarizes potential modifications and their predicted impact based on general SAR principles observed in analogous series.

Modification SiteModification ExamplePotential Impact on PropertiesRationale from Analogous Compounds
Pyridine Ring (Position 5)Addition of Chloro (Cl) groupIncreases lipophilicity; alters electronic distribution (electron-withdrawing).In many bioactive series, halogen substitution enhances membrane permeability and can introduce new binding interactions (e.g., halogen bonds). mdpi.com
Pyridine Ring (Position 3)Replacement of Methyl with EthylIncreases steric bulk and lipophilicity near the linker.Changing alkyl group size can probe the steric tolerance of a binding pocket. nih.gov
Alkyl ChainLengthening to (-O-CH₂-CH₂-COOH)Increases flexibility and reach of the carboxylate group.Allows for exploring interactions with different amino acid residues within a target site.
Linker AtomReplacement of Oxygen with Sulfur (-S-)Alters bond angle, length, and lipophilicity.Arylthioacetic acids have shown distinct binding profiles compared to their aryloxy counterparts in other studies. nih.gov

Functionalization of the Carboxylic Acid Group of this compound

The carboxylic acid group is a common pharmacophore, often involved in critical hydrogen bonding or ionic interactions with biological targets. However, its acidic nature can limit cell permeability and oral bioavailability. Functionalizing this group into bioisosteric replacements is a standard strategy to improve pharmacokinetic properties while retaining or enhancing biological activity.

Common modifications include conversion to:

Esters (e.g., -COOCH₃, -COOCH₂CH₃): Esterification masks the acidic proton, increasing lipophilicity and potentially allowing the compound to act as a prodrug. The ester can be hydrolyzed by esterases in the body to release the active carboxylic acid.

Amides (e.g., -CONH₂, -CONHCH₃): Amides are more stable to hydrolysis than esters and can act as effective hydrogen bond donors and acceptors. Primary, secondary, and tertiary amides offer a range of steric and electronic properties.

Bioisosteres: Other acidic groups like tetrazoles or hydroxamic acids can mimic the charge and interaction profile of a carboxylic acid while offering different metabolic and physicochemical properties.

The table below illustrates how functionalization of the carboxylic acid can influence molecular properties.

Functional GroupExample Structure MoietyKey Property ChangesPotential Biological Implication
Carboxylic Acid (Parent)-COOHAnionic at physiological pH; H-bond donor/acceptor.Forms strong ionic/H-bond interactions; may have poor membrane permeability.
Methyl Ester-COOCH₃Neutral; increased lipophilicity; H-bond acceptor only.Improved permeability; can act as a prodrug, requiring in vivo hydrolysis.
Primary Amide-CONH₂Neutral; H-bond donor/acceptor; more polar than ester.Maintains key H-bonding interactions; metabolically more stable than esters.
Tetrazole-CN₄HAcidic (pKa similar to COOH); metabolically stable.Acts as a bioisostere for the carboxylic acid, potentially improving metabolic stability and oral absorption.

Stereochemical Influences of this compound Derivatives on Molecular Recognition

Biological systems, such as enzymes and receptors, are inherently chiral. Consequently, when a chiral center is introduced into a molecule, the resulting enantiomers can exhibit significantly different pharmacological activities. For derivatives of this compound, a chiral center can be created by introducing a substituent on the methylene (B1212753) bridge of the oxyacetic acid side chain, for example, producing 2-(3-Methylpyridin-2-yl)oxypropionic acid.

The two enantiomers, (R)- and (S)-, would have identical physicochemical properties but a different three-dimensional arrangement of atoms. This can lead to one enantiomer (the eutomer) having a much higher affinity for the target binding site than the other (the distomer). This difference in affinity arises from the ability of the eutomer to achieve a more optimal three-point interaction with the chiral binding site, a concept often explained by the Easson-Stedman hypothesis.

While specific data on chiral derivatives of this compound is not available, the principle remains a critical consideration in its SAR. The separation and independent biological evaluation of enantiomers would be a crucial step in the development of any chiral derivative to identify the more potent and potentially safer stereoisomer.

Correlation of Structural Parameters with In Vitro Biological Interactions of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, a QSAR model could predict the activity of unsynthesized analogs, thereby guiding lead optimization.

A QSAR model is built using molecular descriptors, which quantify various aspects of a molecule's structure. These descriptors fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and orbital energies (HOMO/LUMO). For pyridine ring substituents, Hammett constants (σ) are often used.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and Taft steric parameters (Es). chalcogen.ro

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, most commonly through the partition coefficient (logP).

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing connectivity and branching.

In studies of related phenoxyacetic acid derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been employed. chalcogen.ronih.gov These analyses have shown that both steric and electrostatic fields around the molecules are critical for their biological activity. nih.gov For instance, a CoMFA study on piperazine (B1678402) derivatives with a pyridin-3-yloxy scaffold revealed that electrostatic contributions accounted for 66.14% of the activity, while steric contributions accounted for 13.84%. nih.gov A similar approach for this compound derivatives would likely highlight the importance of the electrostatic potential around the carboxylic acid and the pyridine nitrogen, as well as the steric bulk of substituents on the pyridine ring.

The following table presents key descriptors that would be relevant in a QSAR study of this compound series.

Descriptor TypeExample DescriptorStructural Feature It DescribesRelevance to SAR
HydrophobicLogPLipophilicity / Water-solubility balanceInfluences membrane transport and binding to hydrophobic pockets.
ElectronicpKaAcidity of the carboxylic acid / Basicity of pyridine NDetermines ionization state at physiological pH, crucial for ionic interactions.
StericMolar Refractivity (MR)Volume and polarizability of a substituentIndicates how a substituent's size might fit within a binding site.
TopologicalWiener IndexMolecular branching and compactnessRelates the overall molecular architecture to activity.

By systematically applying these SAR principles, researchers can rationally design and synthesize new derivatives of this compound with improved potency, selectivity, and pharmacokinetic profiles.

Coordination Chemistry of 2 3 Methylpyridin 2 Yl Oxyacetic Acid

Ligand Binding Modes of 2-(3-Methylpyridin-2-yl)oxyacetic acid to Transition Metals

There is no specific experimental data, such as X-ray crystallography, to definitively determine the binding modes of this compound to transition metals. Hypothetically, this ligand possesses two potential coordination sites: the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group. This could allow for several binding modes, including:

Monodentate coordination: Through either the pyridine nitrogen or one of the carboxylate oxygens.

Bidentate chelation: Involving the pyridine nitrogen and one carboxylate oxygen to form a stable chelate ring.

Bridging coordination: Where the carboxylate group bridges two or more metal centers.

Without experimental evidence, any discussion of preferred binding modes for this specific ligand remains speculative.

Synthesis and Characterization of Metal Complexes with this compound

No published methods for the synthesis of metal complexes specifically with this compound were found. Generally, the synthesis of such complexes would likely involve the reaction of a metal salt (e.g., chlorides, nitrates, acetates) with the deprotonated form of the ligand in a suitable solvent.

Characterization of these hypothetical complexes would employ standard techniques:

Single-crystal X-ray diffraction: To determine the precise molecular structure and coordination environment.

Infrared (IR) spectroscopy: To observe shifts in the vibrational frequencies of the C=O and C-O bonds of the carboxylate group upon coordination.

Elemental analysis: To confirm the empirical formula of the synthesized complexes.

Thermogravimetric analysis (TGA): To assess thermal stability and the presence of coordinated or lattice solvent molecules.

However, no such characterization data has been published for complexes of this ligand.

Spectroscopic and Magnetic Properties of Metal-2-(3-Methylpyridin-2-yl)oxyacetic acid Complexes

There is no available data on the spectroscopic (e.g., UV-Vis, NMR) or magnetic properties of metal complexes of this compound. The electronic spectra and magnetic moments of such complexes would be dependent on the identity and oxidation state of the central metal ion and the resulting coordination geometry. For instance, complexes with paramagnetic metal ions like Cu(II) or Co(II) would be expected to exhibit characteristic magnetic moments and d-d electronic transitions. However, without experimental data, these properties cannot be detailed.

Potential for Catalytic Applications of Metal-2-(3-Methylpyridin-2-yl)oxyacetic acid Complexes

While metal complexes of various pyridine and carboxylate-containing ligands have been investigated for their catalytic potential in reactions such as oxidation, reduction, and cross-coupling, there are no studies reporting the use of this compound complexes in catalysis. Therefore, no information on their catalytic activity, selectivity, or reaction scope can be provided.

Advanced Analytical Method Development for Research Studies of 2 3 Methylpyridin 2 Yl Oxyacetic Acid

Chromatographic Techniques for Purity Assessment and Separation of 2-(3-Methylpyridin-2-yl)oxyacetic acid Analogs

Chromatographic methods are fundamental for the separation and purity assessment of this compound from starting materials, byproducts, and degradation products. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the volatility and thermal stability of the analyte and its derivatives.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

A reversed-phase HPLC (RP-HPLC) method is the primary choice for the purity assessment of this compound due to the compound's polarity imparted by the carboxylic acid and pyridine (B92270) moieties.

Method Development Strategy:

The development of a stability-indicating RP-HPLC method involves a systematic approach to optimize the separation of the target compound from its potential impurities and degradation products. Key chromatographic parameters to be optimized include the stationary phase, mobile phase composition (including pH and organic modifier), flow rate, and detection wavelength.

A C18 column is a suitable initial choice for the stationary phase, offering good retention for moderately polar compounds. The mobile phase typically consists of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter for controlling the retention of the acidic analyte; maintaining a pH around 3.0 will suppress the ionization of the carboxylic acid group, leading to increased retention on the nonpolar stationary phase. Gradient elution is often preferred over isocratic elution to ensure adequate separation of a wide range of potential impurities with varying polarities. UV detection is appropriate, with the detection wavelength selected based on the UV absorbance maxima of the pyridine chromophore.

Proposed HPLC Method Parameters:

ParameterCondition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric acid in Water (pH ≈ 3.0)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)

This method would be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure its suitability for routine purity analysis and for monitoring the stability of this compound under various stress conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives of this compound

Direct GC-MS analysis of this compound is challenging due to its low volatility and the presence of the polar carboxylic acid group, which can lead to poor peak shape and thermal degradation. Therefore, derivatization is a necessary step to convert the analyte into a more volatile and thermally stable form.

Derivatization Strategy:

Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as carboxylic acids. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. This process significantly increases the volatility of the analyte, making it amenable to GC analysis. sigmaaldrich.com The reaction is typically carried out in an anhydrous solvent in the presence of a catalyst, if necessary, and at an elevated temperature to ensure complete derivatization.

Proposed GC-MS Method Parameters:

ParameterCondition
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Reaction Conditions Heat at 70°C for 30 minutes in an anhydrous solvent (e.g., pyridine or acetonitrile)
GC Column Nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1 mL/min
Injector Temperature 250°C
Oven Temperature Program Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
MS Ion Source Temperature 230°C
MS Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500

The resulting mass spectrum of the TMS-derivative would be expected to show a characteristic molecular ion peak and fragmentation pattern that can be used for identification and structural confirmation.

Capillary Electrophoresis (CE) for Charge-Based Separations of this compound

Capillary electrophoresis is a high-resolution separation technique that is well-suited for the analysis of charged species. This compound, being an amphoteric molecule with both a basic pyridine nitrogen and an acidic carboxylic acid group, can be analyzed in its cationic, anionic, or zwitterionic form depending on the pH of the background electrolyte (BGE).

Separation Principle:

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, ions are separated based on their charge-to-size ratio when an electric field is applied across a capillary filled with a buffer. youtube.com By adjusting the pH of the BGE, the ionization state of this compound can be controlled. At a low pH (e.g., pH 2.5), the pyridine nitrogen will be protonated, and the carboxylic acid will be in its neutral form, resulting in a net positive charge. Conversely, at a high pH (e.g., pH 9.0), the carboxylic acid will be deprotonated, and the pyridine nitrogen will be neutral, leading to a net negative charge. The choice of BGE pH will therefore dictate the direction and velocity of migration.

Proposed CZE Method Parameters:

ParameterCondition
Capillary Fused-silica, 50 cm total length (40 cm effective length), 50 µm i.d.
Background Electrolyte (BGE) 50 mM Phosphate buffer at pH 2.7
Applied Voltage 20 kV
Temperature 25°C
Injection Hydrodynamic injection at 50 mbar for 5 seconds
Detection UV at 265 nm

The addition of modifiers to the BGE, such as cyclodextrins, can be explored to improve the separation of closely related analogs or isomers.

Hyphenated Techniques for Structural Confirmation of this compound in Complex Research Mixtures (e.g., LC-MS/MS)

For unambiguous identification and structural confirmation, especially in complex matrices like reaction byproducts or biological extracts, hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable.

LC-MS/MS Approach:

An LC-MS/MS system combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. The HPLC method developed for purity assessment (Section 8.1.1) can be adapted for LC-MS/MS analysis by using volatile mobile phase additives, such as formic acid instead of phosphoric acid.

In the mass spectrometer, the analyte is ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID). The resulting product ions form a characteristic fragmentation pattern that serves as a structural fingerprint of the molecule.

Expected Fragmentation Pattern:

For this compound, the fragmentation in positive ion mode is likely to involve cleavage of the ether linkage and fragmentation of the pyridine ring. Common fragmentation pathways for pyridine-containing compounds include the loss of neutral molecules such as HCN. The loss of the acetic acid side chain would also be a probable fragmentation pathway.

Proposed LC-MS/MS Parameters:

ParameterCondition
LC System UHPLC system with conditions similar to those in Section 8.1.1, using 0.1% formic acid in the mobile phase.
MS System Triple quadrupole or Orbitrap mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) [M+H]⁺
Collision Gas Argon
Collision Energy Optimized for characteristic fragmentation (e.g., 10-40 eV)
Monitored Transitions Specific precursor-to-product ion transitions for quantification and confirmation.

The high specificity of LC-MS/MS allows for the detection and identification of this compound even at trace levels in complex mixtures.

Quantitative Determination of this compound in Research Samples (In Vitro Biological Assays, Reaction Mixtures)

Accurate quantification of this compound is essential for determining reaction yields, monitoring reaction kinetics, and for establishing dose-response relationships in in vitro biological assays. LC-MS/MS is the preferred technique for this purpose due to its high sensitivity and selectivity.

Quantitative LC-MS/MS Method:

A quantitative method is typically developed using a stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., deuterated or ¹³C-labeled). The SIL-IS is added to the samples at a known concentration and co-elutes with the analyte, allowing for correction of any variations in sample preparation, injection volume, and ionization efficiency.

A calibration curve is constructed by analyzing a series of standards containing known concentrations of the analyte and a fixed concentration of the SIL-IS. The peak area ratio of the analyte to the SIL-IS is plotted against the analyte concentration. The concentration of the analyte in unknown samples is then determined by interpolating their peak area ratios on the calibration curve.

Method Validation for Quantitative Analysis:

The quantitative method must be rigorously validated to demonstrate its reliability. Validation parameters include:

Linearity: The range over which the response is proportional to the concentration.

Accuracy: The closeness of the measured concentration to the true concentration.

Precision: The degree of agreement among individual measurements (repeatability and intermediate precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Matrix Effect: The influence of sample components on the ionization of the analyte.

Stability: The stability of the analyte in the sample matrix under various storage and handling conditions.

Example Calibration Curve Data for Quantitative LC-MS/MS:

Analyte Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.180
5005.895
100011.750

This validated quantitative LC-MS/MS method would provide the necessary accuracy and precision for reliable determination of this compound in various research samples. nih.gov

Biological Target Identification and Mechanistic Interaction Studies of 2 3 Methylpyridin 2 Yl Oxyacetic Acid in Vitro

Enzyme Inhibition and Activation Mechanisms of 2-(3-Methylpyridin-2-yl)oxyacetic acid In Vitro

No publicly available data exists on the enzyme inhibition or activation mechanisms of this compound.

Receptor Binding Profiling and Ligand-Receptor Interaction Mechanisms of this compound In Vitro

There is no published research on the receptor binding profile or ligand-receptor interaction mechanisms of this compound.

Protein Crystallography of this compound-Protein Complexes for Mechanistic Insight

No crystal structures of this compound in complex with any protein have been deposited in the Protein Data Bank or described in the scientific literature.

Fluorescence Spectroscopy and SPR (Surface Plasmon Resonance) for Binding Kinetics of this compound

There are no available studies that have used fluorescence spectroscopy or SPR to determine the binding kinetics of this compound to any biological target.

Cell-Free Biochemical Assays for Elucidating Molecular Pathways Modulated by this compound

No cell-free biochemical assays have been reported in the literature to elucidate the molecular pathways modulated by this compound.

Future Directions and Emerging Research Avenues for 2 3 Methylpyridin 2 Yl Oxyacetic Acid

Integration with Artificial Intelligence and Machine Learning in 2-(3-Methylpyridin-2-yl)oxyacetic acid Compound Design

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is set to revolutionize the design and discovery of novel molecules. For this compound, these computational tools offer a pathway to rapidly design and screen new analogs with tailored properties.

Data Curation: Assembling a dataset of pyridine (B92270) derivatives with known biological activities.

Model Training: Training a generative model on this dataset to learn the underlying chemical patterns.

Analog Generation: Using the trained model to generate novel analogs of this compound.

Property Prediction: Employing a predictive QSAR model to estimate the desired properties of the generated analogs. nih.gov

Prioritization: Ranking the analogs based on their predicted properties for subsequent synthesis and experimental validation.

Table 1: Hypothetical Analogs of this compound Designed by a Generative AI Model and Their Predicted Properties.
AnalogModificationPredicted Biological TargetPredicted Binding Affinity (IC50, nM)
Analog 1Addition of a trifluoromethyl group to the pyridine ringKinase A50
Analog 2Replacement of the carboxylic acid with a tetrazole groupGPCR B120
Analog 3Introduction of a hydroxyl group on the methyl substituentEnzyme C75
Analog 4Fluorination of the pyridine ringIon Channel D200

Exploration of Novel Sustainable Synthetic Pathways for this compound

The principles of green chemistry are increasingly guiding the development of synthetic routes in the chemical industry. Future research into this compound will undoubtedly focus on the development of sustainable and environmentally benign synthetic pathways.

Traditional synthetic methods for pyridine derivatives can often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. vcu.edu Emerging research avenues in green chemistry, such as biocatalysis and flow chemistry, offer promising alternatives. rsc.orgresearchgate.netresearchgate.netsci-hub.seuc.ptacs.org

Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations with high selectivity and under mild conditions, often in aqueous media. rsc.orgukri.org For the synthesis of this compound, a potential biocatalytic route could involve the enzymatic hydroxylation of 3-methylpyridine (B133936) followed by a biocatalyzed etherification.

Flow chemistry , where reactions are carried out in a continuously flowing stream rather than a batch reactor, offers advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. sci-hub.seuc.ptacs.org A flow-based synthesis of this compound could lead to higher yields, reduced reaction times, and minimized waste generation. vcu.edu

Table 2: Comparison of a Hypothetical Green Synthetic Pathway with a Traditional Pathway for this compound.
MetricTraditional PathwayHypothetical Green Pathway (e.g., Biocatalysis/Flow)
SolventChlorinated organic solventsWater or bio-based solvents
CatalystHeavy metal catalystsEnzymes or reusable solid catalysts
Reaction TemperatureHigh temperatures ( >100°C)Room temperature or mild heating
Atom EconomyModerateHigh
Waste GenerationSignificantMinimal

Expansion of this compound Research into Materials Science and Supramolecular Chemistry Applications

The pyridine and carboxylic acid functional groups present in this compound make it an excellent candidate for applications in materials science and supramolecular chemistry. The lone pair of electrons on the pyridine nitrogen atom can coordinate to metal ions, while the carboxylic acid can act as a hydrogen bond donor and acceptor.

This dual functionality opens up the possibility of using this compound as a ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers . mdpi.comuniversityofgalway.iemdpi.comrsc.org MOFs are crystalline materials with a porous structure, which have shown promise in applications such as gas storage, catalysis, and sensing. By carefully selecting the metal ions and reaction conditions, it may be possible to synthesize novel MOFs with unique topologies and properties using this compound as a building block. mdpi.comuniversityofgalway.ie

In the realm of supramolecular chemistry , the ability of the carboxylic acid group to form strong hydrogen bonds can be exploited to create self-assembling systems. These could include the formation of gels, liquid crystals, or other ordered structures with potential applications in drug delivery or as responsive materials.

Table 3: Potential Applications of this compound in Materials Science.
Application AreaPotential Role of this compoundResulting Material
Gas StorageOrganic linker in a porous MOFMOF with selective gas adsorption properties
Heterogeneous CatalysisLigand to create active metal sites in a coordination polymerCatalytically active coordination polymer
SensingComponent of a fluorescent MOF that responds to analytesChemosensor
Drug DeliveryBuilding block for a self-assembled supramolecular hydrogelBiocompatible drug delivery vehicle

Advanced Mechanistic Characterization of this compound Bio-interactions (In Vitro)

Understanding the molecular mechanisms by which a compound exerts its biological effects is crucial for its development as a therapeutic agent or a biological probe. Future research on this compound will likely involve a detailed in vitro characterization of its interactions with biological systems. nih.govrsc.orgarabjchem.orgresearchgate.netcolab.wsnih.gov

A key first step is target identification , which aims to determine the specific protein or other biomolecule that the compound binds to in order to elicit a biological response. tandfonline.comnih.govcreative-biolabs.comfrontiersin.orgfrontiersin.org This can be achieved through a variety of techniques, including affinity chromatography and chemical proteomics. creative-biolabs.comfrontiersin.org Once a target is identified, a suite of biophysical techniques can be employed to characterize the binding interaction in detail. springernature.comirbm.comnih.govwhiterose.ac.ukreactionbiology.com

Surface Plasmon Resonance (SPR) can provide real-time kinetic data on the association and dissociation rates of the compound binding to its target. irbm.comreactionbiology.comIsothermal Titration Calorimetry (ITC) can be used to determine the thermodynamic parameters of binding, such as enthalpy and entropy changes. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide high-resolution structural information about the compound-target complex, revealing the specific atomic interactions that mediate binding. irbm.comwhiterose.ac.uk

Cell-based assays will also be instrumental in elucidating the mechanism of action. researchgate.netfrontiersin.org These assays can be used to assess the compound's effects on cellular processes such as signaling pathways, gene expression, and cell viability. nih.govrsc.orgarabjchem.orgnih.gov

Table 4: Biophysical and In Vitro Techniques for Characterizing the Bio-interactions of this compound.
TechniqueInformation ObtainedPurpose
Affinity ChromatographyIdentification of binding partnersTarget Identification creative-biolabs.comfrontiersin.org
Surface Plasmon Resonance (SPR)Binding affinity (KD), association/dissociation kinetics (ka, kd)Quantitative characterization of binding irbm.comreactionbiology.com
Isothermal Titration Calorimetry (ITC)Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Thermodynamic characterization of binding nih.govwhiterose.ac.uk
NMR SpectroscopyStructural information on the compound-target complex in solutionStructural basis of interaction irbm.comwhiterose.ac.uk
Cell Viability Assays (e.g., MTT)Effect on cell proliferation and cytotoxicityAssessment of cellular activity nih.govrsc.org
Western Blotting / qPCRChanges in protein and gene expression levelsElucidation of downstream cellular effects

Q & A

Q. What are the recommended synthetic routes for 2-(3-Methylpyridin-2-yl)oxyacetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via substitution reactions under alkaline conditions, leveraging pyridine derivatives as precursors. For example, analogous routes involve reacting halogenated pyridines with hydroxyl-containing reagents (e.g., 2-pyridinemethanol) to form ether linkages . Oxidation and reduction steps may follow to introduce or modify functional groups. Key optimization parameters include:
  • Temperature : Maintain 60–80°C for substitution reactions to balance reactivity and side-product formation.
  • pH : Alkaline conditions (pH 10–12) enhance nucleophilic substitution efficiency.
  • Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yields in biphasic systems.

Q. Table 1: Synthetic Methods and Conditions

MethodReagents/ConditionsKey IntermediateReference
Substitution3-Methylpyridinol, KOH, 70°C3-Methylpyridinyl ether
OxidationKMnO₄ in acidic mediumCarboxylic acid derivative
PurificationRecrystallization (ethanol/water)High-purity crystalline form

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Stability is highly dependent on avoiding heat (>40°C) and moisture. Store in airtight containers under inert gas (argon or nitrogen) at 4°C. Incompatible materials include strong acids/alkalis and oxidizing agents (e.g., HNO₃, H₂O₂), which may induce decomposition . Conduct periodic stability tests using HPLC to monitor degradation products.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Resolve pyridine ring protons (δ 7.0–8.5 ppm) and acetic acid protons (δ 3.5–4.0 ppm) .
  • IR Spectroscopy : Confirm carboxylic acid (1700–1720 cm⁻¹) and ether (1200–1250 cm⁻¹) functional groups .
  • HPLC-MS : Use C18 columns with acetonitrile/water (0.1% formic acid) for purity analysis and molecular ion detection (m/z ~181 for free acid) .

Advanced Research Questions

Q. What mechanistic strategies can resolve contradictions in reported toxicological data for this compound?

  • Methodological Answer : Limited acute toxicity data (e.g., LD₅₀) in existing SDSs necessitate cross-referencing structurally analogous compounds (e.g., 2-(pyridin-3-yl)acetic acid, Category 4 acute toxicity ). Conduct tiered testing:

In silico prediction : Use QSAR models (e.g., OECD Toolbox) to estimate toxicity endpoints.

In vitro assays : Perform cytotoxicity screening (e.g., MTT assay on HepG2 cells) to validate predictions.

In vivo alternatives : Utilize zebrafish embryos for acute toxicity profiling.

Q. How can reaction mechanisms for substitution and oxidation pathways be elucidated?

  • Methodological Answer :
  • Substitution : Isotopic labeling (e.g., ¹⁸O in hydroxyl groups) and kinetic studies under varying pH conditions to identify rate-determining steps.
  • Oxidation : Employ electron paramagnetic resonance (EPR) to detect radical intermediates during permanganate-mediated oxidation .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) to map transition states and activation energies .

Q. What methodologies are recommended for studying biological interactions, such as enzyme inhibition or receptor binding?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or kinases) to predict binding affinities .
  • Surface Plasmon Resonance (SPR) : Immobilize the compound on sensor chips to quantify real-time interactions with biomolecules.
  • Enzyme assays : Test inhibitory effects on esterases or dehydrogenases using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) .

Data Contradiction Analysis

Q. How to address discrepancies in reported stability data under varying storage conditions?

  • Methodological Answer : Conflicting stability claims (e.g., "stable under recommended conditions" vs. decomposition risks in humid environments ) require controlled stability studies:
  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 4 weeks.
  • Analytical monitoring : Track degradation via HPLC-MS and identify major byproducts (e.g., decarboxylated derivatives).
  • Statistical modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.